molecular formula C17H21N3O2S B5658836 N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide

Cat. No. B5658836
M. Wt: 331.4 g/mol
InChI Key: AKVCYRSDOUTHON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related thiadiazole compounds involves various strategies, including cyclization reactions and the use of specific reactants to introduce the thiadiazole ring. An example includes the synthesis of N-(6,7-dimethoxy-2-methylquinazolin-3-io)ethoxythioformamidate through cyclization of acetylamino thioacylhydrazone, highlighting the complexity and specificity of reactions required to create such compounds (Lempert-Sréter, M., Lempert, K., & Møller, J., 1983).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is often characterized using spectroscopic methods and X-ray crystallography. For instance, a study on N-3-hydroxyphenyl-4-methoxybenzamide demonstrated the use of NMR, X-ray diffraction, and DFT calculations to determine the compound's molecular geometry, highlighting the intermolecular interactions' influence on molecular structure (Karabulut, S., Namli, H., Kurtaran, R., Yıldırım, L., & Leszczynski, J., 2014).

Chemical Reactions and Properties

Thiadiazole compounds participate in various chemical reactions, offering a versatile platform for creating a wide range of derivatives. For example, the synthesis of 3,5-diaryl-1,2,4-thiadiazoles via oxidative dimerization of thiobenzamides under visible light highlights innovative methods to manipulate thiadiazole structures for desired outcomes (Aggarwal, R., & Hooda, M., 2021).

Physical Properties Analysis

The physical properties of thiadiazole derivatives, such as solubility, vapor pressure, and thermal stability, are critical for their application in various fields. For example, a study on the physicochemical properties of N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide provided novel experimental data on its solubility, vapor pressure, and thermodynamic functions, showcasing the importance of understanding these properties in depth (Ol’khovich, M., Sharapova, A., Skachilova, S., & Perlovich, G., 2017).

Chemical Properties Analysis

The chemical properties of thiadiazole compounds, including reactivity and the ability to form complexes or undergo specific reactions, are essential for their utilization in chemical synthesis and potential applications. Studies on the synthesis and reactions of thiadiazole derivatives reveal their capacity to form diverse chemical structures and exhibit various biological activities, demonstrating the chemical versatility of these compounds (Hovsepyan, T. R., Dilanyan, S., Minasyan, N. S., & Melik-Ohanjanyan, R. G., 2014).

properties

IUPAC Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-2-22-14-11-7-6-10-13(14)15(21)18-17-20-19-16(23-17)12-8-4-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVCYRSDOUTHON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.